molecular formula C5H5F2NO2 B12429256 [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol

Cat. No.: B12429256
M. Wt: 149.10 g/mol
InChI Key: CQLCTRGGKXOUKC-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol: is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a difluoromethyl group attached to the oxazole ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethylated precursor with an oxazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid or a base, to facilitate the reaction. The reaction is typically carried out at a controlled temperature, often ranging from -10°C to 50°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and flow rate, resulting in higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. The reactions are often performed in the presence of a solvent, such as ethanol or methanol.

    Substitution: Substitution reactions may involve the use of halogenating agents, alkylating agents, or other electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, alcohols, amines, and substituted oxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the oxazole ring play a crucial role in the compound’s activity. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on the molecular interactions and binding affinities are essential to understand the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol is unique due to the presence of both the difluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H5F2NO2

Molecular Weight

149.10 g/mol

IUPAC Name

[3-(difluoromethyl)-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C5H5F2NO2/c6-5(7)4-3(1-9)2-10-8-4/h2,5,9H,1H2

InChI Key

CQLCTRGGKXOUKC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)C(F)F)CO

Origin of Product

United States

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